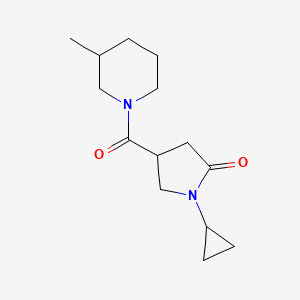
N-(1-pyridin-3-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethyl)benzamide, also known as PYB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mecanismo De Acción
N-(1-pyridin-3-ylethyl)benzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, making them more susceptible to DNA damage and cell death.
Biochemical and Physiological Effects
N-(1-pyridin-3-ylethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-pyridin-3-ylethyl)benzamide has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2. N-(1-pyridin-3-ylethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-pyridin-3-ylethyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, making it useful for studying the role of PARP in DNA repair and cell survival. N-(1-pyridin-3-ylethyl)benzamide is also relatively easy to synthesize, with high purity and yield. However, there are some limitations to the use of N-(1-pyridin-3-ylethyl)benzamide in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-(1-pyridin-3-ylethyl)benzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-3-ylethyl)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-pyridin-3-ylethyl)benzamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-pyridin-3-ylethyl)benzamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of N-(1-pyridin-3-ylethyl)benzamide on other enzymes and their potential implications for its use in scientific research.
Métodos De Síntesis
N-(1-pyridin-3-ylethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with benzylamine, followed by N-alkylation with 3-chloropropionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-chloropropionyl chloride, followed by reduction with sodium borohydride. These methods yield N-(1-pyridin-3-ylethyl)benzamide with high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethyl)benzamide has been extensively used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast cancer and ovarian cancer. N-(1-pyridin-3-ylethyl)benzamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUWBZCRWBFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)